2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
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Overview
Description
2-(2,2,2-Trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a compound that belongs to the pyridazinone family, which is known for its diverse pharmacological activities. This compound features a trifluoroethyl group, which enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
Pyridazin-3(2h)-one derivatives, to which this compound belongs, have been reported to interact with a wide range of targets due to their diverse pharmacological activities .
Mode of Action
It is known that pyridazin-3(2h)-one derivatives can interact with their targets in various ways, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to have a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the reaction of pyridazinone derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Known for its use as a solvent and in the synthesis of pharmaceuticals.
Pyridazinone Derivatives: Various derivatives exhibit anti-inflammatory, analgesic, and anticancer activities.
Uniqueness
2-(2,2,2-Trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is unique due to its combination of the pyridazinone core and the trifluoroethyl group, which imparts enhanced stability and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-14-8(15)3-6-4-16-2-1-7(6)13-14/h3H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRJRLLNENEHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)N(N=C21)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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